

Spectroscopic Analysis of 2-Bromo-1-methylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-methylcyclohexanol

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This technical guide provides a detailed overview of the spectroscopic data for **2-bromo-1-methylcyclohexanol**, a key intermediate in organic synthesis. The document presents available mass spectrometry and infrared spectroscopy data in a structured format. While experimental nuclear magnetic resonance (NMR) data is not readily available in public databases, this guide outlines the standard methodologies for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-bromo-1-methylcyclohexanol**.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for **2-bromo-1-methylcyclohexanol**.^{[1][2]} The key characteristic of its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, which is indicative of a compound containing one bromine atom. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance.

Parameter	Value
Molecular Formula	C7H13BrO
Molecular Weight	193.08 g/mol [1][3]
Exact Mass	192.01498 Da[1][3]
Key Fragments (m/z)	Data not explicitly detailed in search results.

Infrared (IR) Spectroscopy

Vapor-phase infrared (IR) spectroscopy data has been recorded for **2-bromo-1-methylcyclohexanol**.^{[1][2]} The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (alcohol)	~3400 (broad)
C-H (alkane)	~2900
C-Br	Typically in the 500-600 range

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental ¹H and ¹³C NMR data for **2-bromo-1-methylcyclohexanol** is not available in the public domain. The acquisition of this data is crucial for the complete structural elucidation of the molecule, including stereochemical assignments.

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

- **Sample Preparation:** A dilute solution of **2-bromo-1-methylcyclohexanol** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

- **Sample Preparation:** For a liquid sample like **2-bromo-1-methylcyclohexanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR spectrum (e.g., CCl_4). For vapor-phase IR, the sample is heated in a gas cell.

- **Background Spectrum:** A background spectrum of the empty sample holder (or the solvent) is recorded.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the IR beam is passed through it.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher.

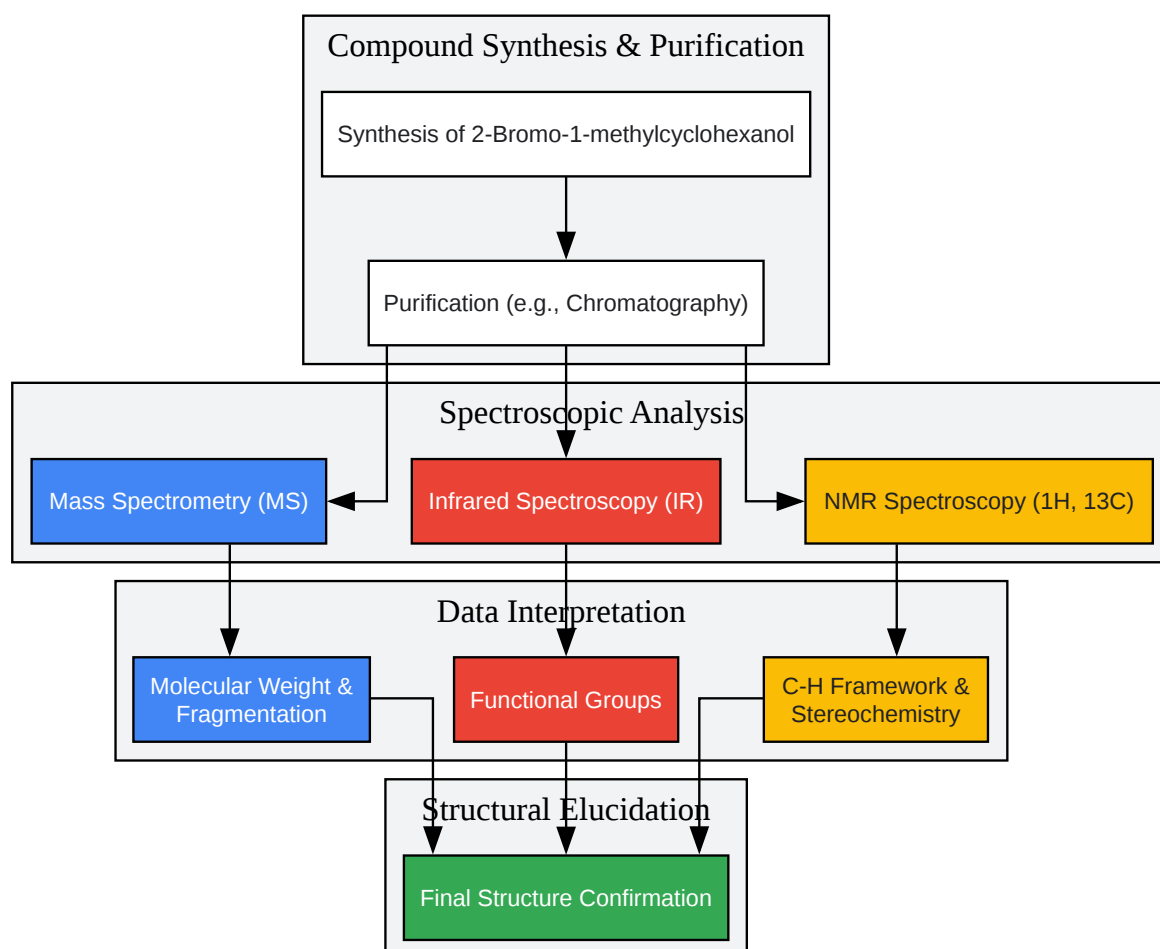
Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Spectrometer Setup:** The sample tube is placed in the NMR probe. The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- **1H NMR Acquisition:**
 - A standard pulse sequence is used to acquire the proton spectrum.
 - Key parameters to record include chemical shift (δ , ppm), integration (relative number of protons), and multiplicity (splitting pattern).
- **13C NMR Acquisition:**

- A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-bromo-1-methylcyclohexanol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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